molecular formula C18H16N4O2 B2393868 1-(4-methylphenyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171996-83-0

1-(4-methylphenyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B2393868
CAS No.: 1171996-83-0
M. Wt: 320.352
InChI Key: XBWUIYIEFOEYRU-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with a methylphenyl group and a pyridyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Formation of the Pyridyl-Oxadiazole Moiety: This can be synthesized through the reaction of a pyridine derivative with a suitable oxadiazole precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one:

    This compound: Similar compounds might include other pyrrolidinone derivatives or oxadiazole-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(4-methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-5-7-14(8-6-12)22-11-13(10-16(22)23)17-20-18(24-21-17)15-4-2-3-9-19-15/h2-9,13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWUIYIEFOEYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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